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Compound of Interest

Compound Name: (Diethoxymethyl)benzene

Cat. No.: B1580923 Get Quote

An In-Depth Technical Guide on the Nomenclature and Chemical Identity of C11H16O2 as a

Benzaldehyde-Derived Compound

Abstract
The molecular formula C₁₁H₁₆O₂ presents a compelling case study in the precise application of

chemical principles for structure elucidation and nomenclature. While initially queried as a

"benzaldehyde derivative," a rigorous analysis based on the degree of unsaturation reveals that

a simple substituted benzaldehyde structure is not feasible for this formula. This guide

establishes that the most prominent and chemically logical candidate for C₁₁H₁₆O₂ derived

from benzaldehyde is Benzaldehyde Diethylacetal. We will dissect the IUPAC nomenclature,

explore its synthesis and critical role as a protecting group in complex molecular engineering,

and detail the spectroscopic signatures required for its unambiguous identification. This

whitepaper is intended for researchers, chemists, and drug development professionals who

rely on a foundational understanding of chemical structures and their strategic manipulation in

synthetic pathways.

The Structural Conundrum: Degree of Unsaturation
Before assigning a name, we must first validate the proposed structural class. The concept of

the Degree of Unsaturation (DoU) is a fundamental first step in determining the possible

structures for a given molecular formula.
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The formula for calculating DoU is: DoU = C + 1 - (H/2) - (X/2) + (N/2) Where C = number of

carbons, H = number of hydrogens, X = number of halogens, and N = number of nitrogens.

For C₁₁H₁₆O₂, the calculation is: DoU = 11 + 1 - (16/2) = 4

A DoU of 4 indicates the presence of four rings and/or double bonds. A standard benzaldehyde

structure contains a benzene ring (3 double bonds + 1 ring = 4 DoU) and a carbonyl group

(C=O) from the aldehyde (1 DoU), for a total DoU of 5.

Conclusion: A molecule with the formula C₁₁H₁₆O₂ cannot be a simple benzaldehyde derivative

that retains the aldehyde's carbonyl group, as the required degree of unsaturation is not met.

The structure must be a derivative in a broader sense, implying it is synthesized from

benzaldehyde, resulting in a modification of the aldehyde functional group itself.

Prime Candidate: Benzaldehyde Diethylacetal
The most plausible structure for C₁₁H₁₆O₂ as a compound derived from benzaldehyde is its

diethylacetal. Acetals are formed by the reaction of an aldehyde with an alcohol, in this case,

benzaldehyde with two equivalents of ethanol. This reaction replaces the C=O double bond

with two single C-O bonds, reducing the DoU by one and aligning with the calculated value of

4.

IUPAC Nomenclature and Structure
The systematic naming of this compound follows the IUPAC rules for substitutive

nomenclature.[1]

Preferred IUPAC Name (PIN):(Diethoxymethyl)benzene[2][3]

Rationale: The benzene ring is considered the parent hydride. The CH(OCH₂CH₃)₂ group

is treated as a complex substituent, named "diethoxymethyl."

Other Common Names: α,α-Diethoxytoluene, Benzaldehyde diethylacetal.[2][3]

The structure consists of a central benzene ring attached to a methine carbon, which in turn is

bonded to two ethoxy groups.

Caption: Structure of (Diethoxymethyl)benzene.
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Core Chemical Properties
The fundamental properties of (Diethoxymethyl)benzene are summarized below.

Property Value Source

Molecular Formula C₁₁H₁₆O₂ [2][3]

Molecular Weight 180.24 g/mol [2][3]

CAS Number 774-48-1 [2][3]

Appearance Colorless liquid N/A

Boiling Point 215-218 °C N/A

Synthetic Protocol and Utility in Drug Development
Benzaldehyde derivatives are foundational building blocks in the synthesis of a wide array of

pharmaceuticals.[4][5] The transformation of benzaldehyde into its diethylacetal is a textbook

example of using a protecting group, a concept of paramount importance in multi-step organic

synthesis.

Rationale for Aldehyde Protection
The aldehyde functional group is highly reactive towards nucleophiles and both oxidizing and

reducing agents.[5] In a complex synthesis targeting another part of a molecule, the aldehyde

can interfere with the desired reaction. Converting it to an acetal renders it inert to many

reagents (e.g., Grignard reagents, lithium aluminum hydride, strong bases). The protection can

be reversed later in the synthesis using a simple acid-catalyzed hydrolysis to regenerate the

aldehyde.

Experimental Protocol: Acetal Formation
This protocol describes a standard procedure for the synthesis of (Diethoxymethyl)benzene.

Objective: To protect the aldehyde functional group of benzaldehyde via acid-catalyzed acetal

formation.

Materials:
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Benzaldehyde (1.0 eq)

Ethanol (absolute, >5.0 eq, serves as reagent and solvent)

Triethyl orthoformate (optional, as a dehydrating agent)

Catalytic amount of a strong acid (e.g., p-toluenesulfonic acid (PTSA) or Amberlyst-15 resin)

Anhydrous sodium bicarbonate (for neutralization)

Anhydrous magnesium sulfate (for drying)

Dichloromethane or Diethyl ether (for extraction)

Procedure:

Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark

apparatus, add benzaldehyde and a large excess of absolute ethanol.

Catalysis: Add a catalytic amount of PTSA (approx. 0.01-0.05 eq).

Reaction: Heat the mixture to reflux. The Dean-Stark trap will collect the water-ethanol

azeotrope, removing water from the reaction and driving the equilibrium towards the acetal

product.

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas

Chromatography (GC) until the starting benzaldehyde is consumed.

Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by

washing the mixture with a saturated aqueous solution of sodium bicarbonate.

Extraction: Extract the product into an organic solvent like dichloromethane. Wash the

organic layer with brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by vacuum distillation to yield pure

(Diethoxymethyl)benzene.

Reaction Setup

Synthesis

Purification

1. Combine Benzaldehyde,
Ethanol, and PTSA catalyst

in a flask.

2. Attach Dean-Stark
apparatus.

3. Heat to reflux.
Collect water in trap.

4. Monitor via TLC/GC.

5. Cool & Neutralize
with NaHCO₃.

6. Extract with organic
solvent & wash.

7. Dry & Concentrate
(Rotovap).

8. Purify via
Vacuum Distillation.

Pure (Diethoxymethyl)benzene
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Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of (Diethoxymethyl)benzene.

Spectroscopic Characterization
Unambiguous identification of the synthesized product requires a suite of spectroscopic

techniques. The key is to confirm the absence of the aldehyde group and the presence of the

acetal and ethoxy groups.
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Technique
Benzaldehyde
(Starting Material)

(Diethoxymethyl)be
nzene (Product)

Rationale

IR Spectroscopy

Strong C=O stretch at

~1700 cm⁻¹; C-H

(aldehyde) stretches

at ~2850, 2750

cm⁻¹[6]

Absence of C=O

stretch; Strong C-O

stretches at 1000-

1200 cm⁻¹; Absence

of aldehyde C-H

stretches.

Confirms loss of the

carbonyl and

formation of ether

linkages.

¹H NMR

Aldehyde proton

(CHO) at ~10 ppm;

Aromatic protons at

7.5-7.9 ppm.

Acetal proton

(CH(OR)₂) at ~5.5

ppm; Aromatic protons

at 7.2-7.4 ppm;

Methylene (-OCH₂-)

quartet at ~3.5 ppm;

Methyl (-CH₃) triplet at

~1.2 ppm.

Disappearance of the

downfield aldehyde

proton and

appearance of the

characteristic acetal

proton and ethoxy

signals.

¹³C NMR
Carbonyl carbon

(C=O) at ~192 ppm.

Acetal carbon

(CH(OR)₂) at ~101

ppm; Methylene

carbon (-OCH₂-) at

~61 ppm; Methyl

carbon (-CH₃) at ~15

ppm.

Confirms the change

in hybridization and

chemical environment

of the former aldehyde

carbon.

Mass Spec (EI)

M⁺ at m/z = 106; Key

fragment at m/z = 105

([M-H]⁺).

M⁺ at m/z = 180; Key

fragment at m/z = 135

([M-OEt]⁺).[3]

Confirms molecular

weight and

characteristic loss of

an ethoxy group from

the acetal.

Conclusion
While the query for a "benzaldehyde derivative" with the formula C₁₁H₁₆O₂ is chemically

nuanced, a systematic, evidence-based approach points unequivocally to

(Diethoxymethyl)benzene. This compound, more commonly known as benzaldehyde
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diethylacetal, serves as a critical example of the strategic use of protecting groups in synthetic

organic chemistry. For professionals in drug discovery and development, understanding the

principles of its IUPAC nomenclature, the rationale behind its synthesis, and the spectroscopic

data that confirms its structure is fundamental. This guide provides a comprehensive technical

overview, grounding these concepts in the authoritative standards of chemical science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1580923?utm_src=pdf-custom-synthesis
https://iupac.org/wp-content/uploads/2021/06/Organic-Brief-Guide-brochure_v1.1_June2021.pdf
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C11H16O2/c1-3-12-11(13-4-2)10-8-6-5-7-9-10/h5-9%2C11H%2C3-4H2%2C1-2H3
https://webbook.nist.gov/cgi/cbook.cgi?ID=C774481&Mask=200
https://www.nbinno.com/article/other-organic-chemicals/benzaldehyde-pharmaceutical-synthesis-applications-tj
https://www.nbinno.com/article/other-organic-chemicals/exploring-synthesis-applications-benzaldehyde-derivatives-rl
https://webbook.nist.gov/cgi/cbook.cgi?ID=C100527&Type=IR-SPEC&Index=2
https://www.benchchem.com/product/b1580923#iupac-name-for-c11h16o2-as-a-benzaldehyde-derivative
https://www.benchchem.com/product/b1580923#iupac-name-for-c11h16o2-as-a-benzaldehyde-derivative
https://www.benchchem.com/product/b1580923#iupac-name-for-c11h16o2-as-a-benzaldehyde-derivative
https://www.benchchem.com/product/b1580923#iupac-name-for-c11h16o2-as-a-benzaldehyde-derivative
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580923?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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